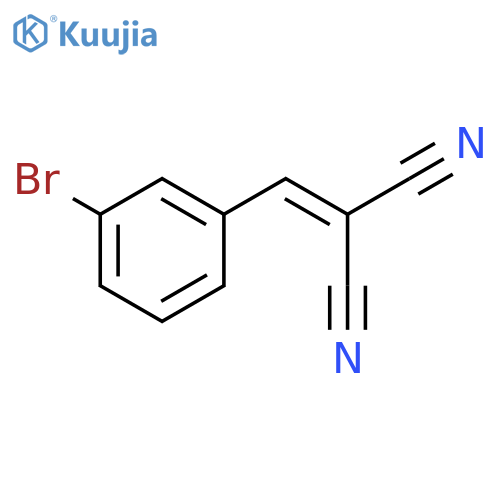Cas no 2972-74-9 (2-(3-bromophenyl)methylidenepropanedinitrile)

2972-74-9 structure
商品名:2-(3-bromophenyl)methylidenepropanedinitrile
2-(3-bromophenyl)methylidenepropanedinitrile 化学的及び物理的性質
名前と識別子
-
- (3-bromobenzylidene)malononitrile
- 3-bromo-(2,2-dicyanoethenyl)benzene
- 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester
- methyl 2-(3-bromobenzamido)benzoate
- 2-(3-Brom-benzamino)-benzoesaeure-methylester
- CTK5C6763
- Oprea1_456192
- AC1NPF8J
- AKOS002970588
- CHEMBL248608
- m-bromobenzylidenemalononitrile
- 2-(3-bromo-benzoylamino)-benzoic acid methyl ester
- 3-bromobenzylidenemalononitrile
- (3-bromo-benzylidene)-malononitrile
- 2-(3'-bromophenyl)-1,1-dicyanyl-ethene
- 2-(3-bromobenzylidene)malononitrile
- (3-Brom-benzyliden)-malononitril
- ZINC05511473
- 3-bromo-(2,2-dicyanoethenyl)benzene; 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester; methyl 2-(3-bromobenzamido)benzoate; 2-(3-Brom-benzamino)-benzoesaeure-methylester; CTK5C6763; Oprea1_456192; AC1NPF8J; AKOS002970588; CHEMBL248608; m-bromobenzylidenemalononitrile; 2-(3-bromo-benzoylamino)-benzoic acid methyl ester; 3-bromobenzylidenemalononitrile; (3-bromo-benzylidene)-malononitrile; 2-(3'-bromophenyl)-1,1-dicyanyl-ethene; 2-(3-brom
- 2-(3-bromophenyl)methylidenepropanedinitrile
- SCHEMBL6489245
- 2-[(3-bromophenyl)methylene]malononitrile
- 2-[(3-bromophenyl)methylidene]propanedinitrile
- CAA97274
- Benzene, 1-bromo-3-(2,2-dicyanoethenyl)-
- F6782-3641
- CS-0450635
- 2-[(3-bromophenyl)methylene]propanedinitrile
- STL137664
- NSC-637335
- MFCD00456782
- 2-[(3-bromophenyl)-methylene]malononitrile
- NSC637335
- AS-9496
- (3-bromobenzylidene)propanedinitrile
- 2-(3-Bromobenzylidene)malononitrile #
- 2972-74-9
- DTXSID801258022
- AKOS000369539
- G65819
-
- MDL: MFCD00456782
- インチ: InChI=1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
- InChIKey: KWFDPQVAZMUCMA-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)Br)C=C(C#N)C#N
計算された属性
- せいみつぶんしりょう: 231.96365
- どういたいしつりょう: 231.96361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 47.58
2-(3-bromophenyl)methylidenepropanedinitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6782-3641-30mg |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 30mg |
$119.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3641-10μmol |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6782-3641-50mg |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 50mg |
$160.0 | 2023-09-07 | ||
| Ambeed | A1235329-1g |
(3-Bromobenzylidene)malononitrile |
2972-74-9 | 98% | 1g |
$252.0 | 2024-07-28 | |
| 1PlusChem | 1P01KYPD-1g |
(3-Bromobenzylidene)malononitrile |
2972-74-9 | 98% | 1g |
$252.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521302-250mg |
2-(3-Bromobenzylidene)malononitrile |
2972-74-9 | 98% | 250mg |
¥1092.00 | 2024-08-03 | |
| abcr | AB373172-250mg |
(3-Bromobenzylidene)propanedinitrile; . |
2972-74-9 | 250mg |
€225.00 | 2025-03-19 | ||
| Life Chemicals | F6782-3641-4mg |
2-[(3-bromophenyl)methylidene]propanedinitrile |
2972-74-9 | 4mg |
$66.0 | 2023-09-07 | ||
| TRC | B489230-10mg |
(3-Bromobenzylidene)propanedinitrile |
2972-74-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Apollo Scientific | OR111249-1g |
(3-Bromobenzylidene)malononitrile |
2972-74-9 | 1g |
£136.00 | 2025-02-19 |
2-(3-bromophenyl)methylidenepropanedinitrile 関連文献
-
Rizhe Jin,Zheng Bian,Jizhen Li,Mengxian Ding,Lianxun Gao Dalton Trans. 2013 42 3936
-
Jasneet Kaur,Pankaj Chauhan,Swapandeep Singh Chimni Org. Biomol. Chem. 2016 14 7832
2972-74-9 (2-(3-bromophenyl)methylidenepropanedinitrile) 関連製品
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2972-74-9)2-(3-bromophenyl)methylidenepropanedinitrile

清らかである:99%/99%
はかる:1g/5g
価格 ($):227.0/794.0